molecular formula C20H29ClN2O4S B11127216 Azepan-1-yl{1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}methanone

Azepan-1-yl{1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}methanone

Cat. No.: B11127216
M. Wt: 429.0 g/mol
InChI Key: JHCDGEJKSMWVLZ-UHFFFAOYSA-N
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Description

Azepan-1-yl{1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}methanone is a complex organic compound that features a combination of azepane, piperidine, and sulfonyl functional groups

Preparation Methods

The synthesis of Azepan-1-yl{1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}methanone typically involves multiple steps, starting with the preparation of the core piperidine structure. The synthetic route may include:

    Formation of Piperidine Core: The piperidine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents such as sulfonyl chlorides.

    Attachment of Azepane Ring: The azepane ring is attached through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial production methods would involve scaling up these reactions, optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Azepan-1-yl{1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and ethoxy positions, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

Azepan-1-yl{1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in research to understand its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of Azepan-1-yl{1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}methanone involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The piperidine and azepane rings may contribute to the compound’s ability to cross biological membranes, enhancing its bioavailability.

Comparison with Similar Compounds

Similar compounds to Azepan-1-yl{1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}methanone include:

Properties

Molecular Formula

C20H29ClN2O4S

Molecular Weight

429.0 g/mol

IUPAC Name

azepan-1-yl-[1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidin-3-yl]methanone

InChI

InChI=1S/C20H29ClN2O4S/c1-2-27-19-10-9-17(14-18(19)21)28(25,26)23-13-7-8-16(15-23)20(24)22-11-5-3-4-6-12-22/h9-10,14,16H,2-8,11-13,15H2,1H3

InChI Key

JHCDGEJKSMWVLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCCC3)Cl

Origin of Product

United States

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